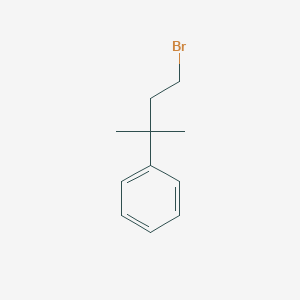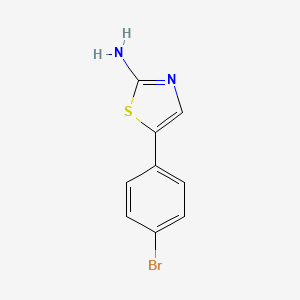
(4-溴-2-甲基丁烷-2-基)苯
描述
(4-Bromo-2-methylbutan-2-yl)benzene, also referred to as 4-bromo-2-methylbutan-2-ylbenzene, is an organic compound that is commonly used in the synthesis of organic compounds. It is a colorless solid that is insoluble in water and has a low vapor pressure. 4-Bromo-2-methylbutan-2-ylbenzene has a wide range of applications in scientific research and laboratory experiments, and has been studied for its potential to be used in drug synthesis.
科学研究应用
有机合成
(4-溴-2-甲基丁烷-2-基)苯: 是一种有机化学中重要的化合物,特别是在合成复杂分子方面。其溴原子可以作为亲核取代反应中良好的离去基团,使其成为构建碳-碳或碳-杂原子键的通用中间体。 该化合物可以通过与不同的亲核试剂反应或通过钯催化的偶联反应来合成各种药物、农药和聚合物 .
制药
在制药行业,(4-溴-2-甲基丁烷-2-基)苯可用于生产各种治疗剂。它是合成需要连接到溴化碳链上的苯基的活性药物成分 (API) 的基本结构单元。 溴原子可以进一步官能化以引入额外的药效基团,增强所得药物的生物活性及其特异性 .
材料科学
材料科学家可以利用(4-溴-2-甲基丁烷-2-基)苯开发新材料。将其掺入聚合物中可以导致具有独特性能的材料,例如增强的热稳定性或阻燃性。 此外,它可以用于合成有机半导体,这对于开发柔性电子设备至关重要 .
分析化学
在分析化学中,(4-溴-2-甲基丁烷-2-基)苯可以用作各种色谱和光谱方法中的标准品或参考化合物。 它有助于仪器的校准,并作为识别和量化复杂混合物中类似化合物的比较点 .
环境科学
环境科学家可能会探索将(4-溴-2-甲基丁烷-2-基)苯用作环境研究中的示踪剂或标记物。其独特的化学特征可以追踪污染源并研究大气或水体中的化学过程。 了解其在环境中的行为和分解也能有助于评估其生态影响 .
生物化学
在生物化学中,(4-溴-2-甲基丁烷-2-基)苯可以作为与生物系统相互作用的化合物的先驱。 它可以用于合成模拟天然底物或酶抑制剂的分子,帮助研究生化途径和发现新的药物靶点 .
作用机制
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.
Mode of Action
(4-Bromo-2-methylbutan-2-yl)benzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . The mechanism involves two steps :
This mechanism maintains the aromaticity of the benzene ring throughout the reaction .
生化分析
Biochemical Properties
(4-Bromo-2-methylbutan-2-yl)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of intermediates that are crucial for further biochemical processes. The compound’s bromine atom acts as an electrophile, allowing it to form sigma bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function .
Cellular Effects
The effects of (4-Bromo-2-methylbutan-2-yl)benzene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (4-Bromo-2-methylbutan-2-yl)benzene exerts its effects through electrophilic aromatic substitution. The bromine atom in the compound forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable intermediates is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-2-methylbutan-2-yl)benzene have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are dependent on the stability and degradation rate of the compound in the experimental setup .
Dosage Effects in Animal Models
The effects of (4-Bromo-2-methylbutan-2-yl)benzene vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of cellular processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
(4-Bromo-2-methylbutan-2-yl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (4-Bromo-2-methylbutan-2-yl)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of (4-Bromo-2-methylbutan-2-yl)benzene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it needs to interact with specific biomolecules within these compartments to exert its biochemical effects .
属性
IUPAC Name |
(4-bromo-2-methylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMCTHMOSBLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288140 | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-97-3 | |
| Record name | NSC54366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














